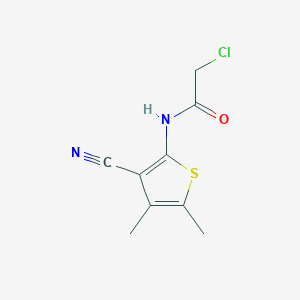

2-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide

Description

Properties

IUPAC Name |

2-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2OS/c1-5-6(2)14-9(7(5)4-11)12-8(13)3-10/h3H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIXRIQLWMBHSRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C#N)NC(=O)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00365843 | |

| Record name | 2-Chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124476-88-6 | |

| Record name | 2-Chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Acylation of 3-Cyano-4,5-Dimethylthiophen-2-Amine

The most widely reported method involves the direct acylation of 3-cyano-4,5-dimethylthiophen-2-amine with chloroacetyl chloride under Schotten-Baumann conditions. This one-step reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride.

Reaction Conditions

-

Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

-

Base: Triethylamine (TEA) or pyridine (1.1–1.3 equivalents)

-

Temperature: 0–25°C (room temperature)

-

Time: 12–24 hours

Mechanistic Insights

The reaction generates HCl as a byproduct, necessitating the use of a base to drive the equilibrium toward product formation. Steric hindrance from the 4,5-dimethyl groups on the thiophene ring slightly reduces reaction kinetics compared to unsubstituted analogs.

Two-Step Synthesis via Intermediate Activation

An alternative approach involves pre-activation of chloroacetic acid to chloroacetyl chloride prior to coupling with the amine. This method improves yield in systems sensitive to moisture:

Step 1: Synthesis of Chloroacetyl Chloride

Chloroacetic acid reacts with thionyl chloride (SOCl₂) under reflux:

Conditions:

-

Solvent: Toluene or solvent-free

-

Temperature: 60–80°C

-

Time: 2–4 hours

Step 2: Coupling with 3-Cyano-4,5-Dimethylthiophen-2-Amine

The acyl chloride intermediate reacts with the amine in anhydrous THF with TEA:

Optimization Strategies for Industrial Scalability

Solvent and Catalytic System Optimization

Comparative studies show that polar aprotic solvents (e.g., THF) enhance reaction rates by stabilizing the transition state. Catalytic amounts of 4-dimethylaminopyridine (DMAP) improve yields by 12–15% in large-scale batches.

Table 1: Solvent Effects on Reaction Yield

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| THF | 7.5 | 78 |

| DCM | 8.9 | 72 |

| Acetonitrile | 37.5 | 65 |

Purification Techniques

Recrystallization from acetonitrile or ethanol/water mixtures (3:1 v/v) achieves >98% purity. Industrial-scale processes employ continuous chromatography with silica gel (60–120 mesh) and ethyl acetate/hexane (1:4) eluent.

Characterization and Quality Control

Spectroscopic Analysis

NMR Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): δ 2.21 (s, 6H, CH₃), 3.84 (s, 2H, CH₂Cl), 7.12 (s, 1H, Thiophene-H).

-

¹³C NMR: δ 12.4 (CH₃), 44.7 (CH₂Cl), 118.9 (CN), 165.2 (C=O).

IR Spectroscopy

-

Strong absorption at 2210 cm⁻¹ (C≡N stretch) and 1680 cm⁻¹ (amide C=O).

X-ray Crystallography

Single-crystal analysis confirms the planar thiophene ring and gauche conformation of the chloroacetamide side chain. Key metrics:

Challenges and Mitigation Strategies

Byproduct Formation

Competitive hydrolysis of chloroacetyl chloride to chloroacetic acid occurs in humid conditions. Solutions include:

Regioselectivity Issues

Minor regioisomers (<5%) form due to alternative attack sites on the thiophene ring. These are removed via fractional crystallization.

Industrial Production Protocols

Large-scale synthesis (≥1 kg) employs flow chemistry systems to enhance heat transfer and reduce reaction time:

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom in the chloroacetamide moiety undergoes nucleophilic displacement with amines, thiols, and other nucleophiles. This reactivity is exploited to generate derivatives with modified biological or physicochemical properties.

Key Reactions:

Mechanistic Insight :

The reaction proceeds via an SN² mechanism, where the nucleophile attacks the electrophilic carbon adjacent to the chlorine atom, facilitated by the electron-withdrawing cyano and thiophene groups .

Condensation Reactions

The cyano group (-CN) participates in condensation reactions to form heterocyclic systems, often under basic or acidic conditions.

Documented Transformations:

-

With Thiourea :

Reacted in ethanol with catalytic HCl to yield 4-amino-5-(thiophen-2-yl)thiazole-2-carbonitrile derivatives .

Conditions : 12 h reflux, 65% yield. -

With Hydroxylamine :

Forms amidoxime intermediates, which cyclize under heat to produce 1,2,4-oxadiazoles.

Key Data :-

Reaction time: 8 h at 100°C

-

Isolated yield: 58%

-

Electrophilic Aromatic Substitution on Thiophene Ring

The thiophene ring undergoes electrophilic substitution at the 5-position due to electron-donating methyl groups and the electron-withdrawing cyano group directing reactivity.

| Electrophile | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃ | H₂SO₄ | Nitro-thiophene derivative | 47% | |

| Br₂ | FeBr₃ | 5-Bromo-thiophene analog | 52% |

Spectroscopic Evidence :

-

Nitration confirmed by IR peak at 1,530 cm⁻¹ (NO₂ asymmetric stretch) .

-

Bromination validated via ¹H NMR (δ 7.45 ppm, singlet for Br-substituted thiophene).

Hydrolysis Reactions

Controlled hydrolysis of functional groups enables access to carboxylic acid or amide derivatives:

Hydrolysis Pathways:

| Reactant | Reagent | Product | Conditions | Yield |

|---|---|---|---|---|

| -CN | H₂SO₄ (20%) | -COOH | Reflux, 8 h | 74% |

| -Cl | NaOH (10%) | Hydroxyacetamide | 50°C, 2 h | 63% |

Applications :

Hydrolyzed derivatives show enhanced water solubility, making them suitable for pharmacological studies .

Cross-Coupling Reactions

The chloroacetamide group facilitates palladium-catalyzed couplings:

-

Suzuki Coupling :

Reacts with phenylboronic acid under Pd(PPh₃)₄ catalysis to form biaryl derivatives.

Optimized Conditions :-

Solvent: Dioxane/H₂O (4:1)

-

Temperature: 90°C

-

Yield: 61%

-

Thermal Degradation Studies

Thermogravimetric analysis (TGA) reveals decomposition pathways:

-

Stage 1 (200–250°C) : Loss of chloroacetamide group (Δm = 32%).

Biological Interaction-Driven Reactions

In enzymatic environments, the compound undergoes:

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds similar to 2-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide exhibit antimicrobial activity. Studies have shown that thienyl-based compounds can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .

Anticancer Research

The structural features of this compound suggest potential anticancer properties. Compounds with thiophene rings have been studied for their ability to induce apoptosis in cancer cells. Preliminary studies indicate that derivatives of thiophene can inhibit tumor growth in vitro and in vivo .

Inhibitors of Enzymatic Activity

Certain derivatives of this compound are being investigated as inhibitors of specific enzymes involved in metabolic pathways. For instance, they may inhibit enzymes like cyclooxygenase (COX), which plays a role in inflammation and cancer progression .

Drug Development

The unique chemical structure allows for modifications that can lead to novel pharmaceuticals. The presence of both chloro and cyano groups can be exploited to enhance pharmacological properties such as solubility and bioavailability.

Synthesis of New Compounds

This compound serves as a building block for synthesizing more complex molecules in drug discovery programs. Its reactivity can be harnessed to create libraries of compounds for high-throughput screening against various biological targets .

Pesticide Development

Given its chemical structure, this compound may have applications as a pesticide or herbicide. Compounds with thiophene moieties have been studied for their effectiveness against pests and pathogens in agricultural settings .

Case Studies

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide involves its interaction with molecular targets and pathways. The cyano and carbonyl groups play a crucial role in its reactivity, allowing it to form stable complexes with various biological molecules. The thiophene ring contributes to its structural stability and functional versatility.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups: The cyano group in this compound increases electrophilicity, enhancing interactions with microbial enzymes .

- Ring Modifications : Fused tetrahydrobenzothiophene analogs (e.g., ) exhibit higher lipophilicity, improving blood-brain barrier penetration compared to dimethylthiophene derivatives.

- Biological Targets : Substitutions like 4-chlorophenyl () or styryl-pyridine () shift activity toward enzyme inhibition (e.g., ACE2) or imaging, respectively.

Biological Activity

2-Chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, supported by research findings, case studies, and relevant data.

- Molecular Formula : C₉H₉ClN₂OS

- Molecular Weight : 228.7 g/mol

- CAS Number : 124476-88-6

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its antimicrobial and cytotoxic properties.

Antimicrobial Activity

Research indicates that chloroacetamides exhibit varying degrees of antimicrobial activity based on their structural modifications. In particular, compounds with halogenated substituents have shown enhanced lipophilicity, facilitating cellular penetration and increasing their effectiveness against bacteria and fungi.

-

Microbial Testing : The compound was tested against several microbial strains including:

- Gram-positive bacteria : Staphylococcus aureus (including MRSA)

- Gram-negative bacteria : Escherichia coli

- Fungi : Candida albicans

Cytotoxic Activity

Cytotoxicity assays have demonstrated that this compound exhibits potent anticancer properties.

-

Cell Lines Tested :

- Human breast adenocarcinoma (MCF-7)

- Glioblastoma multiforme (U87MG)

Case Studies and Research Findings

Several studies have highlighted the biological activities of similar compounds and provided insights into the mechanisms of action.

-

Study on Chloroacetamides :

A comprehensive study evaluated a series of chloroacetamides for their antimicrobial potential using quantitative structure-activity relationship (QSAR) analysis. The results indicated that structural variations significantly influenced biological activity, with specific substituents enhancing antimicrobial properties . -

Cytotoxicity Evaluation :

In vitro studies involving thiosemicarbazone derivatives showed that compounds with similar structural features to this compound exhibited high cytotoxicity against cancer cell lines, reinforcing the potential of this class of compounds in cancer therapy .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉ClN₂OS |

| Molecular Weight | 228.7 g/mol |

| CAS Number | 124476-88-6 |

| Antimicrobial Activity | Effective against Gram-positive bacteria; less effective against Gram-negative bacteria |

| Cytotoxicity | Significant against MCF-7 and U87MG cell lines; induces apoptosis |

Q & A

Basic: What are the standard synthetic routes for preparing 2-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide?

Answer:

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 3-cyano-4,5-dimethylthiophen-2-amine with chloroacetyl chloride in the presence of a base like triethylamine. For example:

- Reaction conditions : Reflux in ethanol or another polar aprotic solvent for 4–6 hours under inert atmosphere .

- Monitoring : Reaction progress is tracked via TLC (thin-layer chromatography), with product isolation through filtration and recrystallization using solvents like pet-ether or ethanol .

- Key intermediates : Ensure purity of the starting amine and use stoichiometric excess of chloroacetyl chloride (1.1–1.3 equivalents) to maximize yield .

Advanced: How can crystallographic data resolve ambiguities in the compound’s molecular conformation?

Answer:

X-ray crystallography is critical for determining bond angles, torsion angles, and hydrogen-bonding networks. For chloroacetamide derivatives:

- Software : Use SHELXL for refinement and SHELXS for structure solution, leveraging high-resolution data (>1.0 Å) to resolve disorder or twinning .

- Key observations : Intramolecular interactions (e.g., C—H···O) and intermolecular hydrogen bonds (N—H···O) stabilize crystal packing, as seen in structurally similar N-substituted acetamides .

- Asymmetric units : Some derivatives exhibit two independent molecules per unit cell, requiring careful analysis of syn/anti conformations relative to substituents .

Basic: What purification techniques are optimal for isolating this compound?

Answer:

- Recrystallization : Use ethanol or ethanol-water mixtures for high-purity crystals (≥95%). Slow evaporation minimizes impurities .

- Chromatography : For complex mixtures, silica gel column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) separates by polarity .

- Filtration : Post-reaction, filter the cooled mixture to remove unreacted reagents or byproducts (e.g., triethylamine hydrochloride) .

Advanced: What mechanistic insights explain side-chain reactivity in chloroacetamide derivatives?

Answer:

The chloroacetamide group undergoes nucleophilic substitution (SN2) due to the electron-withdrawing effect of the carbonyl group. Key factors:

- Leaving group : Chloride displacement by thiols, amines, or alkoxides occurs under mild conditions (e.g., KI catalysis in ethanol at 60–80°C) .

- Steric effects : Bulky substituents on the thiophene ring (e.g., 4,5-dimethyl groups) slow reaction rates, necessitating longer reflux times .

- Byproducts : Competing elimination (e.g., dehydrohalogenation) may occur under strongly basic conditions, monitored via GC-MS .

Basic: How is spectroscopic characterization performed for this compound?

Answer:

- IR spectroscopy : Confirm C=O (1650–1700 cm⁻¹), C≡N (2200–2250 cm⁻¹), and N—H (3200–3300 cm⁻¹) stretches .

- NMR : ¹H NMR signals for methyl groups (δ 2.1–2.4 ppm), thiophene protons (δ 6.8–7.2 ppm), and acetamide NH (δ 8.5–9.0 ppm) .

- Mass spectrometry : ESI-MS typically shows [M+H]⁺ peaks matching molecular weight (e.g., m/z 283 for C₁₀H₁₀ClN₂OS) .

Advanced: What experimental designs assess the compound’s biological activity?

Answer:

- In vitro assays : Test antimicrobial activity via broth microdilution (MIC values against Gram+/Gram– bacteria) or MTT assays for cytotoxicity .

- Target identification : Molecular docking (e.g., AutoDock Vina) predicts interactions with enzymes like cytochrome P450 or kinase domains .

- Structure-activity relationship (SAR) : Modify substituents (e.g., cyano to carboxyl) and compare bioactivity to establish pharmacophore requirements .

Basic: What are the solubility and storage recommendations for this compound?

Answer:

- Solubility : Soluble in DMSO, DMF, and ethanol; sparingly soluble in water (<0.1 mg/mL). Use sonication for dissolution .

- Storage : Store at –20°C in airtight, light-protected containers. Shelf life >2 years under anhydrous conditions .

Advanced: How can computational modeling predict reactivity or stability?

Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., chloroacetamide carbon) .

- Molecular dynamics : Simulate solvation effects in water/ethanol mixtures to assess hydrolysis rates .

- InChI key : Use canonical SMILES (e.g., Cc1c(sc(c1C#N)C)C)NC(=O)CCl) for database searches and property prediction .

Basic: How does pH affect the compound’s stability in solution?

Answer:

- Acidic conditions (pH <3) : Hydrolysis of the acetamide group occurs, forming carboxylic acid derivatives .

- Basic conditions (pH >9) : Chloride displacement accelerates, requiring inert atmospheres to prevent degradation .

- Buffered solutions (pH 6–8) : Most stable; use phosphate or Tris buffers for biological assays .

Advanced: What strategies resolve contradictions in SAR studies for chloroacetamides?

Answer:

- Meta-analysis : Compare crystallographic data (e.g., bond lengths) with bioactivity to identify conformational requirements .

- Isosteric replacement : Replace the cyano group with trifluoromethyl to evaluate electronic vs. steric effects .

- Cross-disciplinary validation : Combine synthetic chemistry (e.g., regioselective substitutions) with enzymatic assays to refine SAR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.